Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
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Overview
Description
Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate is a heterocyclic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a quinoline ring system that is partially saturated, with an ethyl ester group attached to the carboxylate at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate involves a three-component cascade reaction. This reaction includes 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines to form the tetrahydroquinoline scaffold .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-7-carboxylate, while reduction can produce fully saturated tetrahydroquinoline derivatives.
Scientific Research Applications
Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroquinoline: Lacks the ethyl ester group and has different biological activities.
Quinoline-7-carboxylate: Fully aromatic and has distinct chemical properties and applications.
Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate: Contains additional substituents that alter its reactivity and biological activity.
These comparisons highlight the unique structural features and applications of this compound.
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl 1,2,3,4-tetrahydroquinoline-7-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-2-15-12(14)10-6-5-9-4-3-7-13-11(9)8-10/h5-6,8,13H,2-4,7H2,1H3 |
InChI Key |
JMUNSCPFBKPHBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCN2)C=C1 |
Origin of Product |
United States |
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